![molecular formula C13H14BrN3 B8165366 7-Bromo-2-(piperidin-1-yl)quinoxaline](/img/structure/B8165366.png)
7-Bromo-2-(piperidin-1-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-(piperidin-1-yl)quinoxaline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and chemical industry. The presence of the bromine atom and the piperidine ring in its structure enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(piperidin-1-yl)quinoxaline typically involves the reaction of 2-chloroquinoxaline with piperidine in the presence of a base, followed by bromination. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as triethylene diamine. The process can be summarized as follows:
Step 1: Reaction of 2-chloroquinoxaline with piperidine in the presence of a base (e.g., potassium carbonate) to form 2-(piperidin-1-yl)quinoxaline.
Step 2: Bromination of 2-(piperidin-1-yl)quinoxaline using bromine or a brominating agent like N-bromosuccinimide to obtain this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and environmentally friendly solvents and reagents to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(piperidin-1-yl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoxaline ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Typical solvents are dimethylformamide and tetrahydrofuran.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted quinoxalines, quinoxaline N-oxides, and fused heterocyclic compounds .
Scientific Research Applications
Biological Applications
7-Bromo-2-(piperidin-1-yl)quinoxaline has been investigated for various biological activities:
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against multiple cancer cell lines:
- IC50 Values:
Antimicrobial Properties
This compound has also shown promising antimicrobial activity:
- Minimum Inhibitory Concentration (MIC) Results:
Case Study 1: Cytotoxicity Evaluation
In a study assessing the cytotoxic properties of quinoxaline derivatives, this compound exhibited significant activity against HCT-116 and MCF-7 cell lines, indicating its potential as a lead compound in anticancer drug development .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of this compound against various pathogens, demonstrating effective inhibition at low concentrations, which supports its application in treating infections caused by resistant strains .
Summary of Synthetic Methods
Mechanism of Action
The mechanism of action of 7-Bromo-2-(piperidin-1-yl)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the piperidine ring play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific interactions with the molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)quinoxaline: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Chloro-2-(piperidin-1-yl)quinoxaline: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
7-Bromoquinoxaline: Lacks the piperidine ring, affecting its overall reactivity and applications
Uniqueness
7-Bromo-2-(piperidin-1-yl)quinoxaline is unique due to the presence of both the bromine atom and the piperidine ring, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various scientific and industrial applications .
Biological Activity
7-Bromo-2-(piperidin-1-yl)quinoxaline is a quinoxaline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound features a bromine atom at the seventh position of the quinoxaline ring and a piperidine moiety at the second position. Its chemical formula is C11H12BrN3, with a molecular weight of approximately 272.14 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂BrN₃ |
Molecular Weight | 272.14 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have investigated the anticancer potential of quinoxaline derivatives, including this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines, particularly those with deficiencies in DNA repair mechanisms.
The primary mechanism through which this compound exerts its anticancer effects is through the inhibition of PARP (poly(ADP-ribose) polymerase) enzymes. PARP inhibitors have been recognized for their ability to induce synthetic lethality in BRCA-mutated cancer cells, enhancing the damage to DNA and leading to cell death .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the quinoxaline core significantly influence biological activity. For instance, the presence of electron-withdrawing groups like bromine enhances the compound's potency against cancer cell lines compared to other derivatives lacking such substitutions .
Table 2: SAR Insights for Quinoxaline Derivatives
Compound | IC50 (μM) | Comments |
---|---|---|
This compound | Not specified | Effective against BRCA-mutated cells |
Quinoxaline Derivative A | 5.0 | Moderate activity |
Quinoxaline Derivative B | 15.0 | Less effective than derivative A |
Study on Antitumor Efficacy
In a study published by NCBI, various quinoxaline derivatives were tested for their ability to inhibit cancer cell proliferation. The results showed that compounds similar to this compound demonstrated promising anticancer activity against breast cancer cell lines (e.g., MDA-MB-436), with significant growth inhibition observed .
Clinical Relevance
The potential therapeutic applications extend beyond oncology; quinoxaline derivatives are being explored for their roles in treating neurological disorders and as antimicrobial agents . The versatility of this compound class highlights its importance in drug discovery.
Properties
IUPAC Name |
7-bromo-2-piperidin-1-ylquinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3/c14-10-4-5-11-12(8-10)16-13(9-15-11)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUPTQWDHNGKHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CN=C3C=CC(=CC3=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.